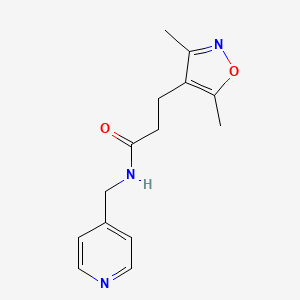

3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide

Description

3-(3,5-Dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide is a heterocyclic compound featuring an isoxazole core substituted with methyl groups at positions 3 and 5. The isoxazole ring is linked via a propanamide chain to a pyridin-4-ylmethyl group. Isoxazoles are known for their bioisosteric properties, often serving as replacements for esters or carbonyl groups in drug design due to their metabolic stability and hydrogen-bonding capabilities . The propanamide linker enhances solubility and facilitates interactions with biological targets through its amide group. The molecular formula of this compound is C₁₄H₁₇N₃O₂, with a molecular weight of 259.31 g/mol.

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-13(11(2)19-17-10)3-4-14(18)16-9-12-5-7-15-8-6-12/h5-8H,3-4,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRQRDSLQGFUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core. This can be achieved through the cyclization of suitable precursors such as 3,5-dimethylisoxazole-4-carboxylic acid. The propanamide group is then introduced through amidation reactions, and the pyridin-4-ylmethyl moiety is attached via nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, particularly those associated with various cancers.

- Mechanism of Action: The compound targets the polo-like kinase 1 (Plk1), a crucial regulator of cell division. Inhibition of Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells .

Neuroprotective Effects

Studies have suggested that 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide exhibits neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases.

- Research Findings: In vitro studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various experimental models.

- Case Studies: Research has shown that it can downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation, making it a candidate for treating inflammatory diseases .

In Vitro and In Vivo Studies

Extensive pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

| Study Type | Findings |

|---|---|

| In Vitro | Effective inhibition of Plk1 with IC50 values indicating potent activity against cancer cells. |

| In Vivo | Demonstrated significant tumor growth inhibition in xenograft models without severe toxicity. |

Drug Development Potential

Given its diverse biological activities, 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide holds promise for further development as a therapeutic agent.

Formulation Strategies

Research into formulation strategies is ongoing to enhance bioavailability and target delivery:

- Nanoparticle Systems: Recent advancements suggest using nanoparticle-based systems for targeted delivery, improving the pharmacokinetics of this compound .

Combination Therapies

The potential for combination therapies with existing anticancer drugs is also being explored:

Mechanism of Action

The mechanism by which 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide are compared below with two analogs from the literature:

Table 1: Structural and Functional Comparison

Key Findings and Analysis

Heterocyclic Core Differences: The target compound employs an isoxazole ring, which is less basic than the pyrazole rings in the analogs . Isoxazoles exhibit stronger metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazoles. Compound 27 (pyrazole core) includes a sulfonamide group, a potent hydrogen-bond donor/acceptor, which is absent in the target compound. This group often correlates with enzyme inhibition (e.g., carbonic anhydrase) .

Substituent Effects :

- The pyridin-4-ylmethyl group in the target compound enhances solubility via its basic nitrogen, whereas the chlorophenyl group in compound 27 increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound) .

- The fluorine atom in the third analog () improves membrane permeability and target binding through halogen interactions, a feature absent in the target compound .

Synthetic Routes: Compound 27 was synthesized via a urea-forming reaction between a pyrazole-sulfonamide precursor and 4-chlorophenyl isocyanate . The target compound could be synthesized similarly via amide coupling between 3-(3,5-dimethylisoxazol-4-yl)propanoic acid and 4-(aminomethyl)pyridine.

Spectroscopic Data :

- Compound 27 shows distinct IR peaks at 1726 cm⁻¹ (C=O stretch) and 3344 cm⁻¹ (N-H stretch), which would align with the target compound’s amide group . Differences in pyridine ring vibrations (e.g., C=N stretches) may arise due to positional isomerism (pyridin-4-yl vs. pyridin-3-yl in ).

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

Structural Characteristics

The compound features a 3,5-dimethylisoxazole moiety linked to a pyridin-4-ylmethyl group via a propanamide chain. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide may exert their effects through various mechanisms, including:

- Inhibition of Kinases : Some studies suggest that isoxazole derivatives can inhibit protein kinases, which are crucial in signaling pathways related to cancer and other diseases .

- Cytotoxicity Against Cancer Cells : Preliminary investigations have shown that certain isoxazole compounds exhibit selective cytotoxic effects against malignant cells while sparing non-malignant cells .

- Antimicrobial Activity : The compound may also possess antimicrobial properties, which could be beneficial in treating infections .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of isoxazole derivatives on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in malignant cells through the activation of caspases . Notably, the selectivity index (SI) indicated a higher toxicity towards cancerous cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of isoxazole derivatives. The study reported significant inhibition of bacterial growth at low concentrations, suggesting that modifications to the isoxazole structure could enhance antimicrobial activity .

Comparative Biological Activity Table

| Compound | Target Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide | Cytotoxicity against HL-60 cells | 0.5 | High |

| Similar Isoxazole Derivative A | Cytotoxicity against HSC-2 cells | 0.7 | Moderate |

| Similar Isoxazole Derivative B | Antimicrobial against E.coli | 1.0 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.